molecular formula C14H22ClNO2 B13749363 3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride CAS No. 124497-83-2

3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride

Cat. No.: B13749363
CAS No.: 124497-83-2
M. Wt: 271.78 g/mol
InChI Key: ZZYJIQMXACETTK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl. It is a morpholine derivative that has been studied for various applications in scientific research and industry. This compound is known for its unique structure, which includes a morpholine ring substituted with ethoxy, dimethyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylmorpholine with ethyl iodide and phenylmagnesium bromide in the presence of a suitable solvent. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride has been studied for various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-3,4-dimethylmorpholine
  • 2-Phenylmorpholine
  • 3,4-Dimethylmorpholine

Uniqueness

3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride is unique due to its specific substitution pattern on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific contexts.

Properties

CAS No.

124497-83-2

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

2-ethoxy-3,4-dimethyl-2-phenylmorpholine;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-4-16-14(13-8-6-5-7-9-13)12(2)15(3)10-11-17-14;/h5-9,12H,4,10-11H2,1-3H3;1H

InChI Key

ZZYJIQMXACETTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(N(CCO1)C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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